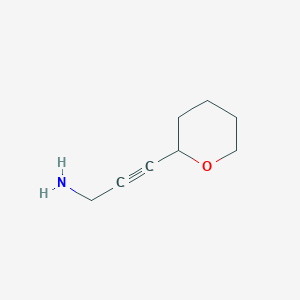

3-(Oxan-2-yl)prop-2-yn-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Oxan-2-yl)prop-2-yn-1-amine” is a chemical compound with the CAS Number: 1895362-31-8 . It has a molecular weight of 139.19 and its molecular formula is C8H13NO .

Synthesis Analysis

The synthesis of propargylamines, a class of compounds to which “this compound” belongs, is a topic of significant research interest . Propargylamines have many pharmaceutical and biological properties, and a green approach to synthesize such compounds is very relevant .Molecular Structure Analysis

The IUPAC name for “this compound” is 3-(tetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine . Its InChI Code is 1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-2,4,6-7,9H2 .Wissenschaftliche Forschungsanwendungen

Formation of Secondary Organic Aerosols

Primary aliphatic amines, such as 3-(Oxan-2-yl)prop-2-yn-1-amine, play a significant role in atmospheric chemistry. They contribute to the formation of secondary organic aerosols (SOA) through reactions with nitrate radicals, especially during nighttime. This process is crucial in understanding rural air quality and nighttime particle loadings, where high levels of NO3 are present. The study by Malloy et al. (2008) in "Atmospheric Chemistry and Physics" highlights these findings (Malloy et al., 2008).

Corrosion Inhibition

Tertiary amines synthesized from compounds like this compound demonstrate potential as corrosion inhibitors for carbon steel. The electrochemical performance of such compounds, as studied by Gao et al. (2007) in "Corrosion Science," shows that they act as effective anodic inhibitors by forming protective layers on metal surfaces, thus retarding anodic dissolution of iron (Gao et al., 2007).

Synthesis of Heterocyclic Compounds

The compound has applications in the synthesis of heterocyclic compounds, including oxazoles and oxazinan-ones. For instance, Merkul et al. (2006) in "Chemical Communications" explored a novel synthesis method of oxazoles using an amidation-coupling-cycloisomerization sequence starting from propargyl amine (Merkul et al., 2006). Additionally, Trifunović et al. (2010) in "Synthesis" developed a simple synthesis method for N-substituted 1,3-oxazinan-2-ones using a primary amine as a starting material (Trifunović et al., 2010).

Plant Physiology and Defense Mechanisms

In plant physiology, amine oxidases, which include primary aliphatic amines like this compound, play a crucial role in development and defense. As outlined by Cona et al. (2006) in "Trends in Plant Science," these compounds participate in cell wall maturation, lignification, wound healing, and defense gene expression through the production of reaction products like hydrogen peroxide (Cona et al., 2006).

Applications in Coordination Chemistry

In coordination chemistry, amines such as this compound are used in the synthesis of metal complexes. For example, Liu et al. (1993) in "Inorganic Chemistry" reported the synthesis and characterization of N3O3 amine phenols for Group 13 metal ions, highlighting the role of amines in forming complex metal ligands (Liu et al., 1993).

Photoredox-Catalyzed Reactions

The compound is involved in photoredox-catalyzed multicomponent reactions for the synthesis of α-amino amides and imides, as demonstrated by Rueping et al. (2013) in "Organic Letters." These reactions involve functionalization of C(sp3)-H bonds adjacent to nitrogen atoms, offering a route to synthesize highly functionalized α-amino amides and imides (Rueping et al., 2013).

Safety and Hazards

The safety information available indicates that “3-(Oxan-2-yl)prop-2-yn-1-amine” may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Mode of Action

It’s known that the compound can act as a photosensitizer , which suggests it might interact with its targets through energy transfer or single electron transfer pathways .

Biochemical Pathways

The compound’s role as a photosensitizer implies it may influence pathways involving reactive oxygen species, but further studies are required to confirm this.

Result of Action

As a photosensitizer, it may generate reactive oxygen species that can cause various cellular effects , but more research is needed to elucidate these effects.

Eigenschaften

IUPAC Name |

3-(oxan-2-yl)prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-2,4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCMPTYOUYGWQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C#CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2878330.png)

![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2878332.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)

![2-(4-methylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878341.png)

![(1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2878349.png)